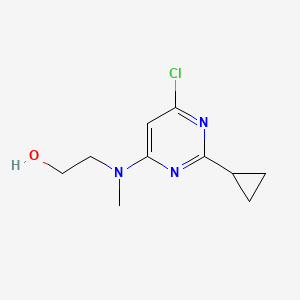
2-((6-Chloro-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol
Overview
Description
2-((6-Chloro-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol (CCPMEA) is a synthetic compound created in the laboratory that has been used in a variety of scientific research applications. Its structure and properties make it an ideal compound for biomedical research, drug discovery, and laboratory experiments.
Scientific Research Applications
Antiviral Activity
The compound 2-((6-Chloro-2-cyclopropylpyrimidin-4-yl)(methyl)amino)ethan-1-ol, although not directly mentioned, is closely related to the chemical structures and activities discussed in research focused on pyrimidine derivatives. For instance, pyrimidines with specific substitutions have been explored for their antiviral properties. A study by Holý et al. (2002) on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines highlighted their potential in inhibiting the replication of herpes viruses and retroviruses, indicating a significant application in antiviral research Holý et al., 2002.
Synthetic Methodologies and Chemical Properties
The exploration of synthetic methodologies and understanding the chemical properties of pyrimidine derivatives are crucial for their application in drug discovery and development. Reddy et al. (2014) demonstrated an efficient one-pot synthesis of α-aminophosphonates from 2-cyclopropylpyrimidin-4-carbaldehyde, showcasing the versatility of pyrimidine compounds in synthetic chemistry Reddy et al., 2014.
Structural Analysis and Theoretical Insights
Studies also focus on the structural analysis and theoretical insights into pyrimidine derivatives. Ali et al. (2021) reported on the synthesis, single-crystal exploration, and theoretical insights of arylsulfonylated 2-amino-6-methylpyrimidin derivatives, providing valuable information on the structural stabilities and properties of such compounds Ali et al., 2021.
Antimicrobial Activity
The antimicrobial potential of pyrimidine derivatives is another significant area of research. El-Kalyoubi et al. (2015) synthesized several fused imidazolopyrimidines and evaluated their antimicrobial activity, indicating the utility of pyrimidine structures in developing new antimicrobial agents El-Kalyoubi et al., 2015.
Anticancer and Anti-inflammatory Applications
Pyrimidine derivatives have also been evaluated for their potential anticancer and anti-inflammatory activities. Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidines derivatives and assessed their anticancer and anti-5-lipoxygenase agents, highlighting the therapeutic potential of such compounds Rahmouni et al., 2016.
properties
IUPAC Name |
2-[(6-chloro-2-cyclopropylpyrimidin-4-yl)-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-14(4-5-15)9-6-8(11)12-10(13-9)7-2-3-7/h6-7,15H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKANDUUGXNNPKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=CC(=NC(=N1)C2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



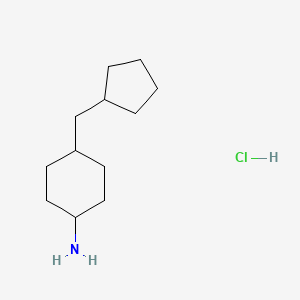
![N-[(1R,2R)-2-fluorocyclopentyl]oxolan-3-amine](/img/structure/B1492410.png)
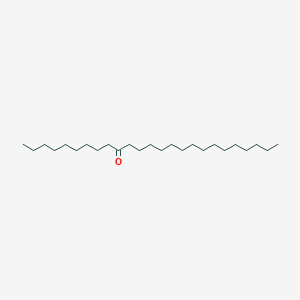
![(3,3-dimethylbutan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1492412.png)
![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1492414.png)
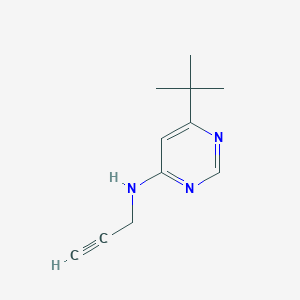

![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazin-2-one dihydrochloride](/img/structure/B1492421.png)
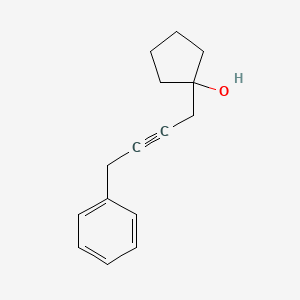
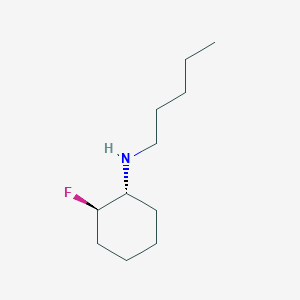
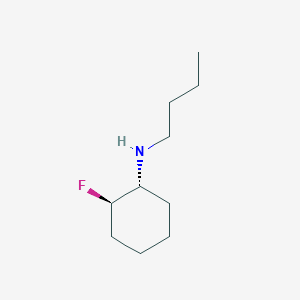
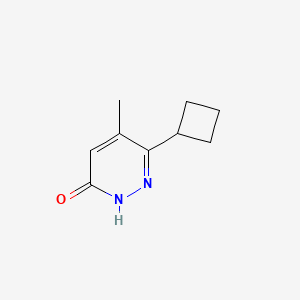
![1-[6-(Difluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1492429.png)
![(1S,2R)-2-[2-(3-methylphenyl)ethynyl]cyclohexan-1-ol](/img/structure/B1492430.png)